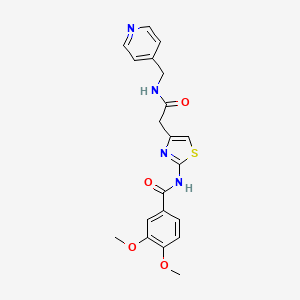

3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-27-16-4-3-14(9-17(16)28-2)19(26)24-20-23-15(12-29-20)10-18(25)22-11-13-5-7-21-8-6-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZLNQBSNXYCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of various enzymes. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzamide moiety

- A thiazole ring

- A pyridine derivative

The molecular formula is , with a molecular weight of approximately 382.46 g/mol. The presence of methoxy groups and a thiazole ring contributes to its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

- Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cancer progression.

- Antiproliferative Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (approximately 5–10 µM) .

Enzyme Inhibition

The compound has been reported to inhibit specific kinases that play roles in cell signaling pathways related to cancer:

- Case Study 2 : It was found to inhibit RET kinase activity significantly, which is crucial for various cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The thiazole ring enhances binding affinity to target proteins.

- The methoxy groups improve solubility and bioavailability.

- The pyridine moiety contributes to the interaction with key biological targets.

Scientific Research Applications

Biological Activities

-

Anticancer Activity :

- Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, exhibiting significant cytotoxicity and apoptosis induction .

- A specific study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cells, indicating their potential as effective anticancer agents .

-

Anticonvulsant Properties :

- The thiazole moiety has been linked to anticonvulsant effects in several studies. Compounds derived from thiazole have been shown to protect against seizures in animal models, with some derivatives achieving high protection indices . The mechanism is thought to involve modulation of neurotransmitter systems, enhancing GABAergic activity.

- Antimicrobial Activity :

Case Studies

- Antitumor Efficacy :

- Seizure Protection :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:

Physicochemical Properties

- Solubility : The pyridin-4-ylmethyl group in the target compound likely improves aqueous solubility compared to the 1-phenylethyl analogue .

- Melting Points : While direct data are absent, structurally related compounds (e.g., ) show melting points between 195–240°C, suggesting moderate crystallinity influenced by substituents .

Q & A

Basic: What synthetic strategies are recommended for optimizing multi-step synthesis of this compound, particularly to address low yields?

Methodological Answer:

Low yields in multi-step syntheses often arise from inefficient coupling reactions or purification challenges. For example, in analogous thiazole-based compounds, yields ranged from 6% to 39% depending on reaction conditions . Key strategies include:

- Solvent Optimization : Using polar aprotic solvents (e.g., DMSO) to enhance reactivity .

- Catalyst Selection : Acid catalysts (e.g., glacial acetic acid) improve condensation reactions .

- Purification Techniques : Preparative TLC or crystallization with water-ethanol mixtures can enhance purity and yield .

Advanced: How can computational docking studies guide the design of bioactivity assays for this compound?

Methodological Answer:

Molecular docking predicts binding interactions with target proteins, informing assay design. For instance, thiazole derivatives were docked into active sites using software like AutoDock Vina, revealing key binding poses (e.g., hydrogen bonding with pyrimidine rings) . Experimental validation involves:

- Target Selection : Prioritize proteins with high docking scores (e.g., kinases, microbial enzymes).

- Assay Conditions : Use fluorescence polarization or SPR to measure binding affinity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and how are key spectral features interpreted?

Methodological Answer:

- 1H/13C NMR : Methoxy groups (~δ 3.8–4.0 ppm) and thiazole protons (δ 7.5–8.5 ppm) confirm substituent placement .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- IR : Amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies may arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., MIC testing for antimicrobial activity) .

- Purity Validation : Use HPLC (>95% purity) to exclude confounding impurities .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .

Basic: What are the best practices for assessing compound purity during synthesis?

Methodological Answer:

- HPLC : Monitor retention times and peak symmetry (e.g., 98–99% purity achieved via C18 columns) .

- TLC : Use silica gel plates with UV visualization to track reaction progress .

- Melting Point Analysis : Sharp melting ranges (e.g., 97–100°C) indicate high crystallinity .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methoxy groups, pyridine rings) and compare bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole core, amide linker) using 3D-QSAR models .

- Biological Testing : Use dose-response curves (IC50/EC50) to quantify potency variations .

Basic: What reaction mechanisms are proposed for the formation of the thiazole core?

Methodological Answer:

The Hantzsch thiazole synthesis is commonly employed:

Step 1 : Condensation of thiourea with α-haloketones to form thiazolidine intermediates.

Step 2 : Oxidation (e.g., with Br2/H2O) to yield the thiazole ring .

Mechanistic studies use isotopic labeling (e.g., 13C NMR) to track cyclization pathways .

Advanced: How can environmental fate studies inform safe handling protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.